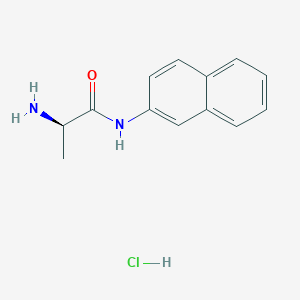

D-Alanine beta-naphthylamide hydrochloride

描述

D-Alanine beta-naphthylamide hydrochloride is a chemical compound with the molecular formula CH3CH(NH2)CONHC10H7·HCl and a molecular weight of 250.72 g/mol . It is a derivative of alanine, an amino acid, and beta-naphthylamide, a compound known for its chromogenic properties. This compound is often used in biochemical assays and research due to its ability to act as a substrate in enzymatic reactions.

准备方法

The synthesis of D-Alanine beta-naphthylamide hydrochloride typically involves the reaction of D-alanine with beta-naphthylamine in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Ethanol or another suitable solvent is used to dissolve the reactants.

Catalyst: Hydrochloric acid acts as a catalyst to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

D-Alanine beta-naphthylamide hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed to produce D-alanine and beta-naphthylamine.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and reducing agents (for reduction). The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Development

D-Alanine beta-naphthylamide hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders and analgesics.

- Mechanism of Action : The compound acts as an inhibitor for certain enzymes, which can be leveraged to modulate biochemical pathways relevant to drug action.

- Case Study : Research has demonstrated its role in synthesizing compounds aimed at treating conditions such as Alzheimer's disease by targeting specific neurotransmitter systems .

Biochemical Research

In biochemical studies, this compound is frequently used to investigate enzyme mechanisms and interactions.

- Enzyme Inhibition Studies : It is employed to understand the inhibition kinetics of various enzymes, contributing to the development of potential therapeutic agents.

- Example : A study utilized this compound to analyze enzyme activity related to Listeria species, demonstrating its effectiveness in identifying bacterial strains through hydrolysis tests .

Peptide Synthesis

The compound plays a vital role in peptide synthesis, allowing researchers to create peptides with specific properties for drug design.

- Application : It facilitates the formation of peptide bonds in synthetic pathways, which is essential for creating therapeutic peptides.

- Research Insight : Studies have shown that using this compound can enhance the yield and purity of synthesized peptides .

The unique properties of this compound make it useful in material science.

作用机制

The mechanism of action of D-Alanine beta-naphthylamide hydrochloride primarily involves its role as a substrate in enzymatic reactions. When hydrolyzed by specific enzymes, it releases beta-naphthylamine, which can be detected chromogenically. This property makes it valuable in assays designed to measure enzyme activity . The molecular targets and pathways involved include enzymes such as aminopeptidases and other proteases that recognize and cleave the amide bond in the compound .

相似化合物的比较

D-Alanine beta-naphthylamide hydrochloride can be compared with other similar compounds, such as:

L-Alanine beta-naphthylamide: Similar in structure but differs in the chirality of the alanine moiety.

D-Alanine p-nitroanilide: Another substrate used in enzymatic assays, but with a different chromogenic group (p-nitroaniline instead of beta-naphthylamine).

Nα-Benzoyl-DL-arginine beta-naphthylamide hydrochloride: Used in similar biochemical assays but with an arginine moiety instead of alanine.

The uniqueness of this compound lies in its specific interaction with certain enzymes and its chromogenic properties, which make it a valuable tool in biochemical research and diagnostics .

生物活性

D-Alanine beta-naphthylamide hydrochloride (D-Ala-β-NA-HCl) is a synthetic compound widely recognized for its significant biological activity, particularly as a substrate for various proteolytic enzymes. This article delves into the compound's biological properties, mechanisms of action, and applications in biochemical research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C₁₃H₁₄N₂O·HCl and a molecular weight of 250.73 g/mol. The compound features a beta-naphthylamide group linked to D-Alanine, which is crucial for its biological activity. Its structural characteristics allow it to serve as a substrate mimic for natural peptides, particularly in studies involving enzyme kinetics and protease specificity.

D-Ala-β-NA-HCl acts primarily as a substrate for serine and cysteine proteases. The compound is cleaved by these enzymes at the peptide bond between D-Alanine and the beta-naphthylamide moiety, releasing beta-naphthylamine and D-Alanine. This cleavage is stereospecific; L-Alanine beta-naphthylamide does not undergo similar hydrolysis, highlighting the importance of chirality in enzymatic reactions.

Hydrolysis Reaction

The hydrolysis reaction can be represented as:

This reaction is critical for enzyme assays and proteomic studies, where measuring released products can indicate enzyme activity.

Enzyme Assays

This compound is extensively utilized in enzyme assays to assess the activity of various proteases such as trypsin and chymotrypsin. Its specificity allows researchers to study enzyme kinetics effectively. For instance, kinetic parameters such as Michaelis-Menten constants can be determined using this compound, providing insights into enzyme functionality under different conditions.

Case Studies

- Protease Activity in Cancer Research : A study explored the overexpression of oxidized protein hydrolase (OPH) in prostate cancer cell lines (LNCaP, DU145). The researchers utilized D-Ala-β-NA-HCl to assess esterase activity, revealing that LNCaP cells exhibited approximately 40% more OPH activity compared to non-tumorigenic cells. This suggests potential applications of D-Ala-β-NA-HCl in developing chemotherapeutic agents targeting overexpressed enzymes in cancer .

- Substrate Specificity Studies : Research involving various substrates indicated that D-Ala-β-NA-HCl demonstrated higher aminopeptidase activity compared to other substrates like L-Alanine beta-naphthylamide. This specificity was crucial for understanding enzyme-substrate interactions in different biological contexts .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Alanine beta-naphthylamide | L-isomer of Alanine | Different enzyme specificity; less effective as a substrate |

| Glycine beta-naphthylamide | Glycine derivative | Smaller size may affect binding dynamics |

| D-Valine beta-naphthylamide | Valine derivative | Different side chain may influence protease selectivity |

This compound stands out due to its specific interactions with certain proteases, making it particularly useful for targeted studies in enzymology compared to these similar compounds.

属性

IUPAC Name |

(2R)-2-amino-N-naphthalen-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRRMRLNYQNOZ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201984-32-9 | |

| Record name | 201984-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。